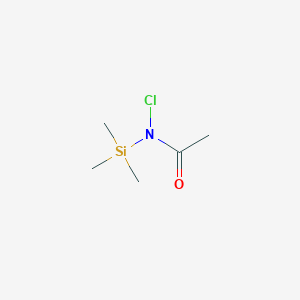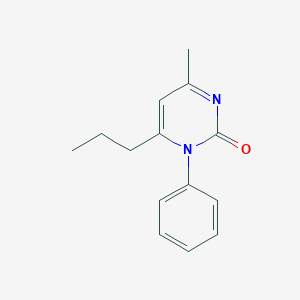
4-Methyl-1-phenyl-6-propylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenyl-6-propylpyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenyl-6-propylpyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a multi-step process, including cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenyl-6-propylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction may produce pyrimidinone amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyl-6-propylpyrimidin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylpyrimidin-2(1H)-one: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-Phenyl-6-propylpyrimidin-2(1H)-one: Lacks the methyl group, potentially altering its properties.
4-Methyl-1-phenyl-6-ethylpyrimidin-2(1H)-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-Methyl-1-phenyl-6-propylpyrimidin-2(1H)-one’s unique combination of substituents (methyl, phenyl, and propyl groups) may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61404-63-5 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-methyl-1-phenyl-6-propylpyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-3-7-13-10-11(2)15-14(17)16(13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
FCGIYBRUVRUCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=O)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine](/img/structure/B14568308.png)

![(5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14568320.png)
![1-Phosphabicyclo[3.3.1]nonane](/img/structure/B14568321.png)
![Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14568329.png)
![N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide](/img/structure/B14568331.png)
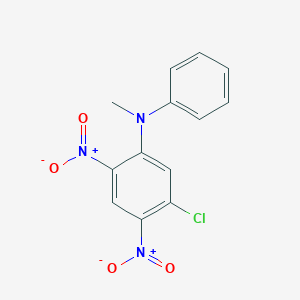
![4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14568344.png)
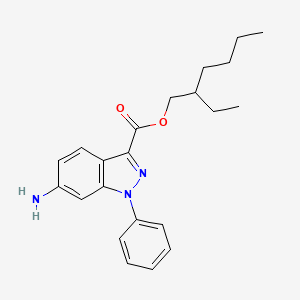

![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B14568362.png)
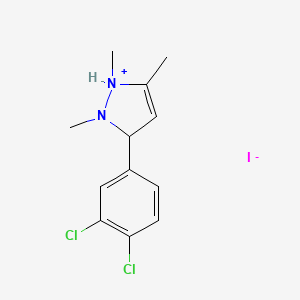
![Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B14568373.png)
